Boc-4-nitro-D-phenylalanine

Catalog No.
S1768231
CAS No.
61280-75-9
M.F
C4H11ClN2O
M. Wt
138.59 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-nitro-D-phenylalanine

CAS Number

61280-75-9

Product Name

Boc-4-nitro-D-phenylalanine

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1

InChI Key

UHWFDFLWTAIHRE-DFWYDOINSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Synonyms

(S)-2-Amino-N-methylpropanamidehydrochloride;61275-22-7;H-ALA-NHMEHCL;H-Ala-NHMe.HCl;H-ALA-NHMEHCL;SCHEMBL555916;CTK8B4606;MolPort-008-155-642;N-methyl-alaninamidehydrochloride;UHWFDFLWTAIHRE-DFWYDOINSA-N;BB_NC-2402;N-methyl-L-alaninamidehydrochloride;ANW-45647;KM0484;AKOS005257140;AKOS015998957;(S)-N-methyl-alaninamidehydrochloride;MCULE-9773818316;AK-90374;KB-211180;TC-134392;ST24026563;W7355

Canonical SMILES

CC(C(=O)NC)N.Cl

Isomeric SMILES

C[C@@H](C(=O)NC)N.Cl

Boc-4-nitro-D-phenylalanine (Boc-D-Phe(NO2)-OH) is a synthetic derivative of the amino acid D-phenylalanine (D-Phe). It is a chiral molecule, meaning it has a non-superimposable mirror image (L-phenylalanine) []. Boc-4-nitro-D-Phe(NO2)-OH is used as a building block in the synthesis of peptides containing D-Phe [, ]. D-amino acids are not commonly found in nature, but they can be incorporated into peptides for research purposes [].


Molecular Structure Analysis

Boc-4-nitro-D-phenylalanine contains several key functional groups:

  • An N-tert-butyloxycarbonyl (Boc) protecting group attached to the amino group (NH2) []. This group is commonly used in peptide synthesis to prevent unwanted reactions at the amino terminus [].
  • A nitro (NO2) group on the para position (fourth position) of the phenyl ring. This group makes the molecule aromatic and electron-withdrawing [].
  • An amino acid backbone with a central carbon atom (alpha carbon) bonded to a carboxylic acid group (COOH), a hydrogen atom (H), and a side chain containing a phenyl group (C6H5) []. The D configuration refers to the stereochemistry around the alpha carbon [].

Chemical Reactions Analysis

Boc-4-nitro-D-phenylalanine is a key reactant in peptide synthesis. The Boc group can be cleaved under acidic conditions to expose the free amino group, which can then be coupled to another amino acid using various coupling reagents [].

One example of a peptide synthesis reaction involving Boc-4-nitro-D-phenylalanine is the formation of a dipeptide with glycine (Gly). This reaction would likely involve the following steps:

  • Cleavage of the Boc group from Boc-4-nitro-D-Phe(NO2)-OH using an acidic solution.
  • Activation of the carboxylic acid group of the deprotected D-Phe(NO2)-OH using a coupling reagent.
  • Coupling of the activated D-Phe(NO2)-OH with the amino group of glycine to form the dipeptide Boc-Gly-D-Phe(NO2)-OH.

Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of Boc-4-nitro-D-phenylalanine may not be readily available due to its use as a research reagent. However, it is likely a white or off-white crystalline solid that is soluble in organic solvents such as dichloromethane and dimethylformamide, but poorly soluble in water due to the hydrophobic nature of the Boc and phenyl groups [].

Building Block for Peptide Synthesis:

  • Boc-4-nitro-D-phenylalanine is a protected amino acid, meaning a chemical group (Boc in this case) is attached to its amino group. This protection allows for selective incorporation of this specific amino acid into peptide chains during peptide synthesis.
  • The presence of the nitro group (NO2) on the side chain makes Boc-4-nitro-D-phenylalanine a photolabile amino acid. This means the nitro group can be cleaved using light, allowing for controlled release of the free amino acid within the peptide sequence.

Investigation of Protein Structure and Function:

  • Due to its structural similarity to the natural amino acid D-phenylalanine, Boc-4-nitro-D-phenylalanine can be incorporated into proteins to study their structure and function.
  • The nitro group can act as a reporter group, influencing the protein's properties, such as its stability, folding, and interactions with other molecules.

Development of Therapeutic Agents:

  • The unique properties of Boc-4-nitro-D-phenylalanine have led to its exploration in the development of therapeutic agents.
  • For example, researchers are investigating its potential for designing drugs that target specific protein-protein interactions involved in various diseases.

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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